4-(6-Aminopyrimidin-4-yl)piperazin-2-one is a chemical compound with significant relevance in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 233.27 g/mol. This compound is characterized by a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity. The compound is often studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
4-(6-Aminopyrimidin-4-yl)piperazin-2-one belongs to the class of piperazine derivatives, specifically those containing pyrimidine rings. It is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structures.
The synthesis of 4-(6-Aminopyrimidin-4-yl)piperazin-2-one can be achieved through several methods, often involving multi-step reactions that include the formation of the piperazine and pyrimidine components.
The synthesis may involve reagents such as acyl chlorides or anhydrides in non-polar solvents under controlled conditions to ensure high yields and purity. For example, acylation can be performed using propionic acid derivatives .
The structure of 4-(6-Aminopyrimidin-4-yl)piperazin-2-one features a piperazine ring attached to a pyrimidine ring with an amino group at the 6-position. The molecular structure can be represented as follows:
C1CCN(CC1)C(=O)N2C=NC(=N2)C=C(N)N
OWWFWJNUOJZJBK-UHFFFAOYSA-N
The compound exhibits specific chemical properties such as solubility in various solvents, which are critical for its application in biological systems.
4-(6-Aminopyrimidin-4-yl)piperazin-2-one participates in several chemical reactions:
Reactions involving this compound often require careful control of temperature and reaction time to optimize yield and minimize by-products.
The mechanism of action of 4-(6-Aminopyrimidin-4-yl)piperazin-2-one primarily involves its interaction with biological targets such as enzymes or receptors:
Studies indicate that this compound's inhibitory activity against DNA gyrase correlates with its structural features, particularly the presence of the amino group on the pyrimidine ring .
4-(6-Aminopyrimidin-4-yl)piperazin-2-one has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: